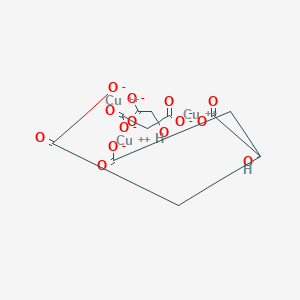
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate), also known as Cu(II)-HTP or copper-trisodium citrate, is a complex of copper ions and citrate ligands. It has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The antioxidant and anti-inflammatory effects of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and cyclooxygenase-2.
Efectos Bioquímicos Y Fisiológicos
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to have a variety of biochemical and physiological effects in cell and animal models. These include reducing oxidative stress and inflammation, improving mitochondrial function, and enhancing cognitive function. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to have a protective effect against toxicants such as heavy metals and pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in lab experiments is its stability in aqueous solutions. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP is relatively inexpensive and easy to synthesize. However, one limitation of using Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP is its low solubility in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP. These include:
1. Investigating the potential use of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP as a treatment for neurodegenerative diseases.
2. Exploring the mechanism of action of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in modulating oxidative stress and inflammation.
3. Studying the effects of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP on other physiological systems, such as the cardiovascular and immune systems.
4. Developing new synthesis methods for Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP that improve its solubility and stability in organic solvents.
5. Exploring the potential use of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in agriculture and environmental science, particularly as a pesticide or soil conditioner.
Métodos De Síntesis
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP can be synthesized by reacting copper sulfate with sodium citrate in an aqueous solution. The reaction forms a blue precipitate, which can be further purified by filtration and drying. The resulting product is a fine powder that is soluble in water.
Aplicaciones Científicas De Investigación
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been studied for its potential applications in medicine, particularly as an antioxidant and anti-inflammatory agent. It has been shown to have a protective effect against oxidative stress and inflammation in various cell and animal models. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
17263-57-9 |
|---|---|
Nombre del producto |
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) |
Fórmula molecular |
C12H10Cu3O14 |
Peso molecular |
568.8 g/mol |
Nombre IUPAC |
tricopper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clave InChI |
STDMRMREKPZQFJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
Otros números CAS |
10402-15-0 3164-31-6 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



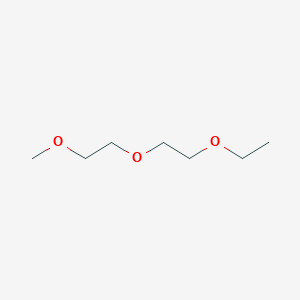
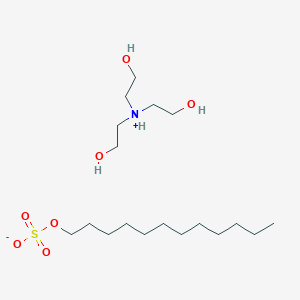
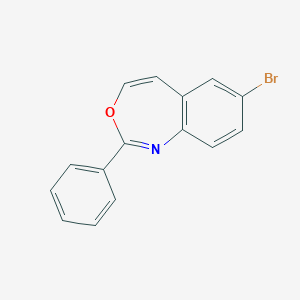
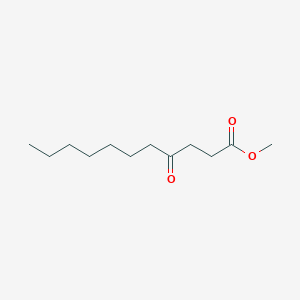
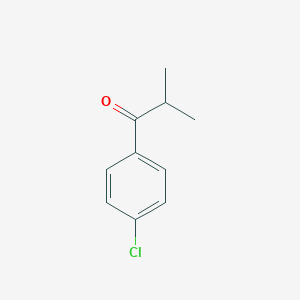
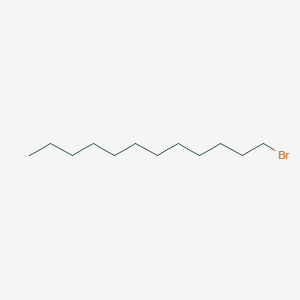
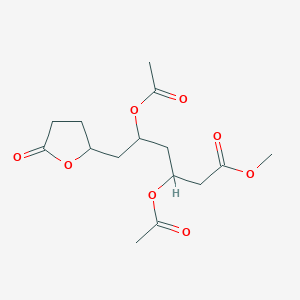
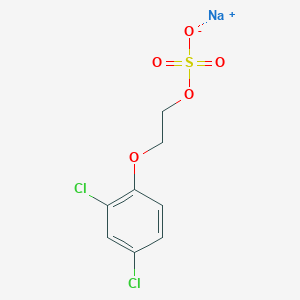
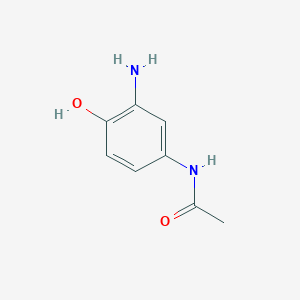
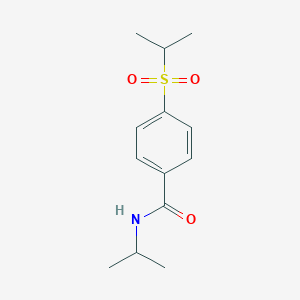
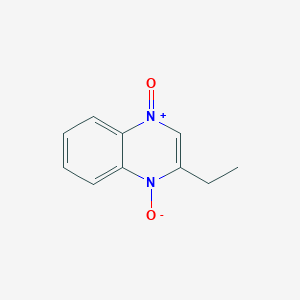
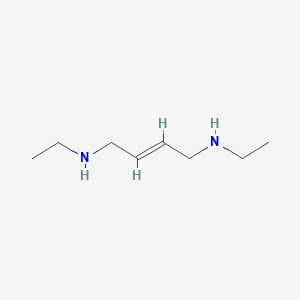
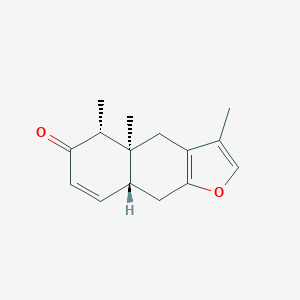
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)